molecular formula C26H30ClN B14660156 Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride CAS No. 37088-47-4

Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride

Cat. No.: B14660156
CAS No.: 37088-47-4
M. Wt: 392.0 g/mol
InChI Key: MYHJAOAGQRQNCZ-UHFFFAOYSA-N
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Description

Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride is a chemical compound with the molecular formula C26H29NHCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of phenyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride typically involves the reaction of piperidine with 3,3-diphenylpropyl chloride and phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Diphenylpropyl)piperidine maleate
  • 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride

Uniqueness

Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

37088-47-4

Molecular Formula

C26H30ClN

Molecular Weight

392.0 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-4-phenylpiperidine;hydrochloride

InChI

InChI=1S/C26H29N.ClH/c1-4-10-22(11-5-1)23-16-19-27(20-17-23)21-18-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-15,23,26H,16-21H2;1H

InChI Key

MYHJAOAGQRQNCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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